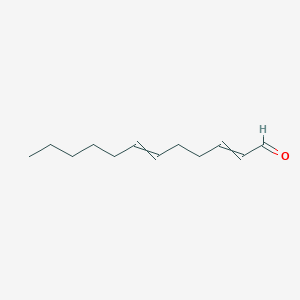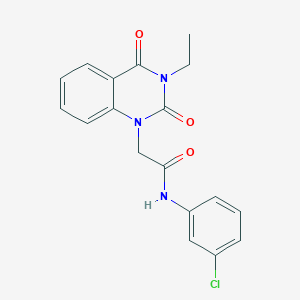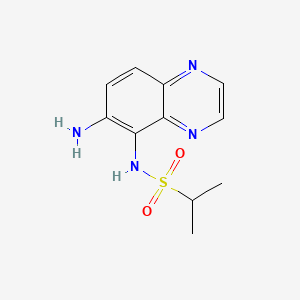
Dodeca-2,6-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,Z)-2,6-DODECADIEN-1-AL is an organic compound characterized by the presence of two double bonds in its carbon chain, which can exist in different geometric configurations. The E and Z notations refer to the relative positions of the substituents around the double bonds, with E indicating opposite sides and Z indicating the same side. This compound is known for its distinct odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-2,6-DODECADIEN-1-AL typically involves the use of elimination reactions to form the double bonds. One common method is the dehydrohalogenation of alkyl halides using strong bases such as potassium hydroxide in ethanol solution . Another method involves the dehydration of alcohols using strong acids like sulfuric acid in tetrahydrofuran solvent .
Industrial Production Methods
In industrial settings, the production of (E,Z)-2,6-DODECADIEN-1-AL often involves large-scale elimination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize side reactions and maximize the formation of the desired geometric isomers.
化学反応の分析
Types of Reactions
(E,Z)-2,6-DODECADIEN-1-AL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce new substituents.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of halogenated derivatives like 2,6-dodecadienyl chloride.
科学的研究の応用
(E,Z)-2,6-DODECADIEN-1-AL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products
作用機序
The mechanism of action of (E,Z)-2,6-DODECADIEN-1-AL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or receptors involved in pheromone signaling, influencing behavior and physiological responses.
類似化合物との比較
Similar Compounds
(E,Z)-2,4-DODECADIEN-1-AL: Similar structure but with double bonds at different positions.
(E,Z)-2,6-UNDECADIEN-1-AL: Similar structure but with a shorter carbon chain.
(E,Z)-2,6-DODECADIEN-1-OL: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
(E,Z)-2,6-DODECADIEN-1-AL is unique due to its specific geometric configuration and the position of its double bonds, which confer distinct chemical and physical properties. Its specific odor profile makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
dodeca-2,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3 |
InChIキー |
VPEGROOEBNSCCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)




![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)


![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090195.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)
